N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C27H37FN4O and its molecular weight is 452.618. The purity is usually 95%.
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Scientific Research Applications
Antiallergy Activity
A series of derivatives, including the specified chemical structure, was synthesized and evaluated for antiallergy activity. These compounds exhibited activity in passive foot anaphylaxis assays, indicating their potential as antiallergic agents. One particular derivative demonstrated significant inhibition of tritiated mepyramine binding to H1 histaminic receptors, suggesting a mechanism of action involving histamine receptor antagonism (Walsh et al., 1990).
PET Tracer for Serotonin Receptors
Compounds structurally related to the chemical have been developed as PET tracers for imaging serotonin 5-HT1A receptors. These tracers exhibit high affinity and selectivity for 5-HT1A receptors, demonstrating their utility in neuropsychiatric disorder research. For example, a cyclohexanecarboxamide derivative showed promise as a PET radioligand due to its reversible, selective, and high affinity for 5-HT1A receptors, combined with favorable brain uptake and clearance properties (García et al., 2014).
Synthesis and Biological Evaluation
Various derivatives of the compound have been synthesized and evaluated for biological activities, including antimicrobial properties. For instance, novel piperazine derivatives were synthesized and screened for their in vitro antimicrobial activities, showing significant potential against a range of bacterial and fungal species. These findings underscore the versatility of the compound's derivatives in the development of new antimicrobial agents (Rajkumar et al., 2014).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FN4O/c1-30(2)24-12-8-21(9-13-24)26(20-29-27(33)22-6-4-3-5-7-22)32-18-16-31(17-19-32)25-14-10-23(28)11-15-25/h8-15,22,26H,3-7,16-20H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOKTLDVOKDLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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